N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2/c1-2-11-28-12-3-4-17-13-16(5-8-21(17)28)9-10-26-22(29)23(30)27-20-14-19(24)7-6-18(20)15-25/h5-8,13-14H,2-4,9-12H2,1H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZVYVGEEBQJAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, with a CAS number of 955793-33-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant studies that highlight its pharmacological potential.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 424.9 g/mol. The structure features a chloro-substituted cyanophenyl group and a tetrahydroquinoline moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 955793-33-6 |
| Molecular Formula | C23H25ClN4O2 |
| Molecular Weight | 424.9 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound is believed to modulate enzyme activity and receptor binding through:
- Hydrogen Bonding : The presence of the chloro and cyanophenyl groups allows for effective hydrogen bonding with target proteins.
- π-π Interactions : The aromatic systems in the molecule can engage in π-π stacking interactions, enhancing binding affinity to nucleic acids or proteins.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In Vitro Studies : Research has shown that derivatives of this compound can inhibit cancer cell proliferation in various cell lines by inducing apoptosis through the activation of caspase pathways.
Neuroprotective Effects
The tetrahydroquinoline moiety suggests potential neuroprotective effects, as similar compounds have been studied for their ability to mitigate neurodegenerative disorders:
- Mechanistic Insights : The compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
Case Studies
Several studies have been conducted to evaluate the biological activity of related oxalamides:
-
Study on Anticancer Activity :
- Objective : To assess the cytotoxic effects of oxalamide derivatives on human cancer cell lines.
- Findings : Compounds similar to this compound showed IC50 values in the micromolar range against breast and lung cancer cells.
-
Neuroprotection Study :
- Objective : To investigate the protective effects on neuronal cells subjected to oxidative stress.
- Results : The compound demonstrated significant protective effects against cell death induced by hydrogen peroxide.
Comparison with Similar Compounds
Structural Comparison with Similar Oxalamide Compounds
The oxalamide core facilitates diverse substitutions, enabling tailored physicochemical and biological properties. Below is a structural comparison with key analogs:
Key Observations :
- The tetrahydroquinoline moiety in the N2 position is unique, contributing to lipophilicity and possibly modulating blood-brain barrier penetration, unlike pyridyl or adamantyl groups in other oxalamides .
Implications for the Target Compound :
- However, its specific biological role remains uncharacterized in the available evidence.
Considerations for the Target Compound :
- The FAO/WHO compounds’ NOEL values (8–100 mg/kg/day) suggest a robust safety margin for structurally related flavoring agents, but the target compound’s distinct substituents necessitate independent toxicological evaluation .
Key Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
